molecular formula C12H9Cl2NO2 B1299007 Ethyl 4,8-dichloroquinoline-3-carboxylate CAS No. 56824-91-0

Ethyl 4,8-dichloroquinoline-3-carboxylate

Cat. No. B1299007
CAS RN: 56824-91-0
M. Wt: 270.11 g/mol
InChI Key: HINLPSGAVZPTIW-UHFFFAOYSA-N
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Description

Ethyl 4,8-dichloroquinoline-3-carboxylate is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential use in pharmaceuticals, particularly as antibacterial and antiallergy agents.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multistep synthesis involving the selective formation of an azide at the C-7 position, followed by reduction to form the corresponding amine . Another example is the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids using a two-step process involving isatoic anhydrides and sodium enolate of ethyl acetoacetate . These methods demonstrate the complexity and versatility of quinoline synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield compounds with different properties. For example, halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates have been synthesized and analyzed using NMR spectroscopy to determine the influence of substituents on the chemical shifts and coupling constants . These structural analyses are crucial for understanding the relationship between the structure of quinoline derivatives and their biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was used in Williamson ether synthesis and in situ ester hydrolysis reactions to yield corresponding carboxylic acids . Additionally, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized and further cyclized to form pyrido[2,1-a]isoquinoline derivatives . These reactions highlight the reactivity and potential of quinoline derivatives as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of halogen atoms into the quinoline core can significantly affect the compound's reactivity and physical properties, as seen in the synthesis of various halogenated quinoline derivatives . The presence of ester, amide, or carboxylic acid functional groups also plays a crucial role in determining the solubility, stability, and overall reactivity of these compounds .

Scientific Research Applications

  • Synthesis of Novel Antibacterial Agents : A study by Balaji et al. (2013) describes the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives using substituted 2,4-dichloroquinolines. These compounds were screened for antibacterial activity, showing moderate effectiveness against various bacteria (Balaji et al., 2013).

  • Development of Heterocyclic Compounds : Research by Mekheimer et al. (2005) demonstrated the use of ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a related compound, as a synthon to develop perianellated tetracyclic heteroaromatics. This study highlights the potential of quinoline derivatives in creating complex chemical structures (Mekheimer et al., 2005).

  • Antibacterial Properties : Another study by Krishnakumar et al. (2012) focused on ethyl-2-chloroquinoline-3-carboxylates, showing their synthesis from o-aminobenzophenones and subsequent moderate antibacterial activity against specific bacteria (Krishnakumar et al., 2012).

  • Investigation in Myorelaxant Activity : A study by Gündüz et al. (2008) synthesized new methyl(ethyl) hexahydroquinoline derivatives and evaluated their myorelaxant and potassium channel opening activities, indicating potential pharmacological applications (Gündüz et al., 2008).

  • Chemical Conversion and Synthesis : Research by Ukrainets et al. (1995) developed preparative methods for ethyl esters of dichloroquinoline-3-carboxylic acids, exploring their behavior in various chemical reactions and their antimicrobial and antiinflammatory activities (Ukrainets et al., 1995).

  • Potential Antiallergy Applications : A study by Althuis et al. (1979) described the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, showing its potent oral antiallergy activity, suggesting therapeutic potential in allergy management (Althuis et al., 1979).

properties

IUPAC Name

ethyl 4,8-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINLPSGAVZPTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352550
Record name ethyl 4,8-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,8-dichloroquinoline-3-carboxylate

CAS RN

56824-91-0
Record name 3-Quinolinecarboxylic acid, 4,8-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56824-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4,8-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
Novel arylpiperazines were identified as α 1 -adrenoceptor (AR) subtype-selective antagonists by functional in vitro screening. 3-[4-(ortho-Substituted phenyl)piperazin-1-yl]…
Number of citations: 61 pubs.acs.org

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